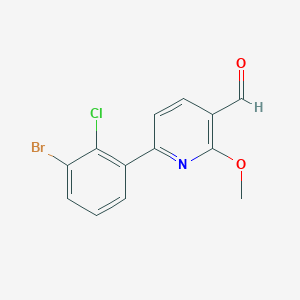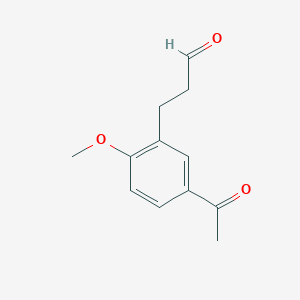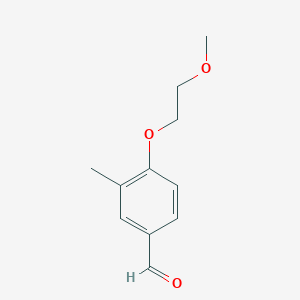
2-Chloro-5-(dimethylphosphinyl)-6-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(dimethylphosphinyl)-6-quinolinamine is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(dimethylphosphinyl)-6-quinolinamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and dimethylphosphinyl groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as chlorination, phosphinylation, and amination under controlled conditions. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(dimethylphosphinyl)-6-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
2-Chloro-5-(dimethylphosphinyl)-6-quinolinamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(dimethylphosphinyl)-6-quinolinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Chloro-5-(dimethylphosphinyl)pyridine
- 2-Chloro-5-(dimethylphosphinyl)benzamide
- 2-Chloro-5-(dimethylphosphinyl)pyrimidine
Comparison: Compared to these similar compounds, 2-Chloro-5-(dimethylphosphinyl)-6-quinolinamine has a unique quinoline core, which imparts distinct chemical and biological properties. The presence of the dimethylphosphinyl group further enhances its reactivity and potential applications. This compound’s unique structure makes it a valuable tool in scientific research and a promising candidate for various applications.
Properties
Molecular Formula |
C11H12ClN2OP |
|---|---|
Molecular Weight |
254.65 g/mol |
IUPAC Name |
2-chloro-5-dimethylphosphorylquinolin-6-amine |
InChI |
InChI=1S/C11H12ClN2OP/c1-16(2,15)11-7-3-6-10(12)14-9(7)5-4-8(11)13/h3-6H,13H2,1-2H3 |
InChI Key |
VETFOCIKFSPAHA-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC2=C1C=CC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


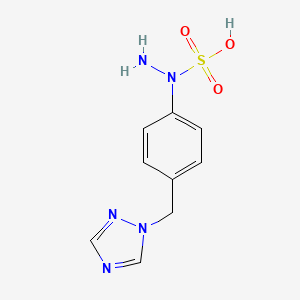
![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)

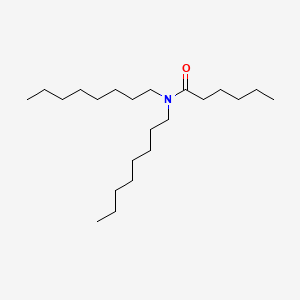


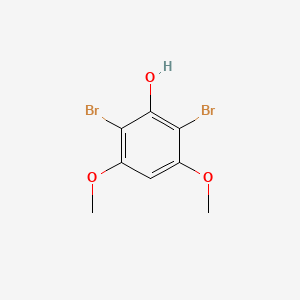
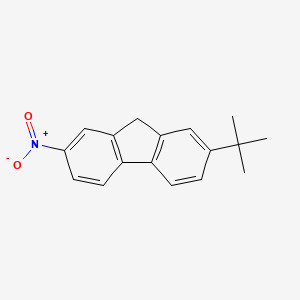
![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)
